molecular formula C12H6F2N2 B13096573 3-Fluoro-6-(3-fluorophenyl)picolinonitrile

3-Fluoro-6-(3-fluorophenyl)picolinonitrile

Cat. No.: B13096573
M. Wt: 216.19 g/mol
InChI Key: XLGBPBRXQMAOBX-UHFFFAOYSA-N
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Description

3-Fluoro-6-(3-fluorophenyl)picolinonitrile is a fluorinated organic compound with the molecular formula C12H6F2N2. This compound is characterized by the presence of a picolinonitrile core substituted with fluorine atoms at the 3rd and 6th positions, and a 3-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(3-fluorophenyl)picolinonitrile typically involves the reaction of 3-fluorobenzonitrile with 3-fluoropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(3-fluorophenyl)picolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-Fluoro-6-(3-fluorophenyl)picolinonitrile is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(3-fluorophenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and selectivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in the activity of these molecular targets, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A simpler fluorinated pyridine derivative.

    3-Fluorobenzonitrile: A fluorinated benzonitrile compound.

    6-Fluoropicolinonitrile: A fluorinated picolinonitrile with a single fluorine substitution.

Uniqueness

3-Fluoro-6-(3-fluorophenyl)picolinonitrile is unique due to its dual fluorine substitutions and the presence of both a picolinonitrile core and a fluorophenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

3-fluoro-6-(3-fluorophenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-15)16-11/h1-6H

InChI Key

XLGBPBRXQMAOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C#N

Origin of Product

United States

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